

Application Note: Quantitative Analysis of N-Acylglycines in Cell Culture Experiments

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Compound of Interest

Compound Name: *N*-(1-Oxopentadecyl)glycine-d2

Cat. No.: B12374327

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Introduction

N-acylglycines (NAGs) are a class of endogenous lipid metabolites that are increasingly recognized for their roles in various physiological and pathological processes.[1] They are formed by the conjugation of an acyl-CoA with glycine and have been implicated in signaling pathways related to pain, inflammation, and metabolic disorders.[2][3] The accurate quantification of NAGs in cell culture experiments is crucial for understanding their cellular biosynthesis, degradation, and function, as well as for the development of novel therapeutics targeting these pathways.

This application note describes a robust and sensitive method for the quantification of N-acylglycines in cell culture samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology provides high specificity and sensitivity, making it suitable for detailed cellular metabolism studies.

Principle

This method utilizes a stable isotope-labeled internal standard for accurate quantification, minimizing matrix effects and variability during sample preparation and analysis.[4] Cells are harvested and lysed, followed by protein precipitation to extract the N-acylglycines. The resulting supernatant is then directly analyzed by LC-MS/MS. Separation is achieved using reversed-phase liquid chromatography, and detection is performed by multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.[1]

Featured Analytes

A panel of N-acylglycines can be quantified using this method, including but not limited to:

- N-Propionylglycine
- N-Butyrylglycine
- N-Isovalerylglycine
- N-Hexanoylglycine
- N-Octanoylglycine[4]

Experimental Protocols

Cell Culture and Treatment

- Culture cells to the desired confluency in appropriate cell culture flasks or plates.
- Treat the cells with experimental compounds or vehicle controls for the desired time period.
- Prepare for cell harvesting.

Sample Preparation from Cultured Cells

- Cell Harvesting and Lysis:
 - Aspirate the cell culture medium.
 - Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
 - Add 1 mL of ice-cold methanol to each well/dish to lyse the cells and quench metabolism.
[5]
 - Scrape the cells and transfer the cell lysate to a microcentrifuge tube.[5]
- Protein Precipitation and Extraction:

- To 100 μ L of cell lysate, add 200 μ L of ice-cold acetonitrile containing the internal standard (e.g., n-Octanoylglycine-2,2-d₂).[\[4\]](#)
- Vortex vigorously for 30 seconds to precipitate proteins.[\[4\]](#)
- Centrifuge at 14,000 x g for 10 minutes at 4°C.[\[4\]](#)
- Transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.[\[4\]](#)

LC-MS/MS Analysis

- Liquid Chromatography:
 - System: Waters ACQUITY UPLC or equivalent.[\[4\]](#)
 - Column: Waters ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm.[\[4\]](#)
 - Mobile Phase A: 0.1% Formic acid in water.[\[4\]](#)
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.[\[4\]](#)
 - Flow Rate: 0.4 mL/min.[\[4\]](#)
 - Column Temperature: 40°C.[\[4\]](#)
 - Injection Volume: 5 μ L.[\[4\]](#)
- Mass Spectrometry:
 - System: Triple quadrupole mass spectrometer.[\[1\]](#)
 - Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the specific N-acylglycines of interest.
 - Detection: Multiple Reaction Monitoring (MRM).[\[4\]](#)

Data Analysis

- Data acquisition and processing are performed using the instrument's software.[\[4\]](#)

- Quantification is based on the peak area ratio of the analyte to the internal standard.[4]
- Calibration curves are constructed by plotting the peak area ratios against the concentration of the standards using a linear regression with 1/x weighting.[4]

Data Presentation

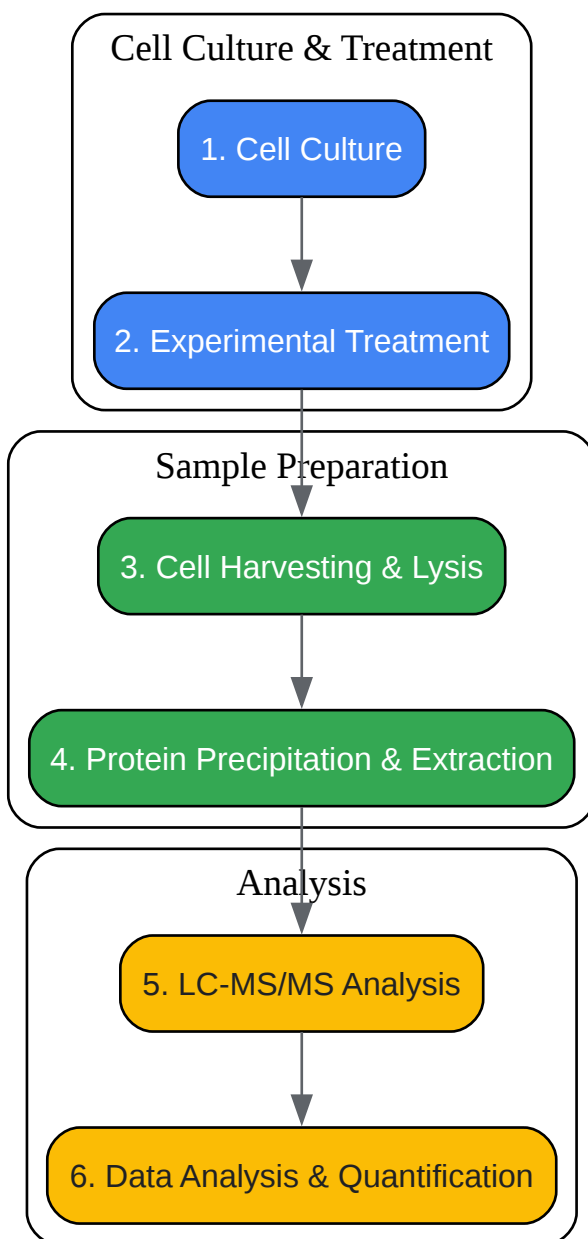
Table 1: Quantitative Performance of the LC-MS/MS Method

Parameter	Performance	Reference(s)
Linearity (r^2)	> 0.99	[4][6]
Concentration Range	0.1 to 100 μ M	[4]
Lower Limit of Quantification (LLOQ)	0.1 μ M	[4]
Within-run Precision (CV)	< 10%	[6]
Between-run Precision (CV)	< 10%	[6]
Mean Recoveries	90.2 to 109.3%	[6][7]

Table 2: Example MRM Transitions for Selected N-Acylglycines

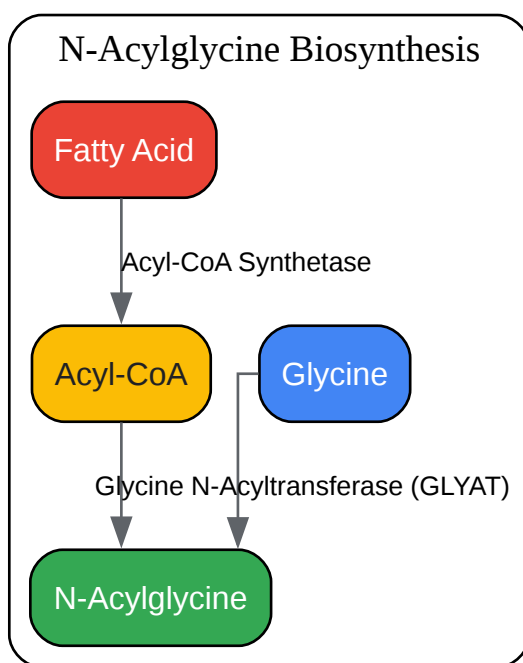
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
N-Propionylglycine	132.1	76.1
N-Butyrylglycine	146.1	76.1
N-Isovalerylglycine	160.1	76.1
N-Hexanoylglycine	174.1	76.1
N-Octanoylglycine	202.2	76.1
n-Octanoylglycine-2,2-d2 (ISTD)	204.2	76.1

Visualizations



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Caption: Experimental workflow for N-acylglycine quantification.



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Caption: Biosynthesis pathway of N-acylglycines.

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